(2-Bromo-5-fluorophenyl)methanesulfonyl chloride

Orthogonal Reactivity Sequential Derivatization Chemoselectivity

This 2-bromo-5-fluoro-substituted methanesulfonyl chloride delivers enhanced electrophilicity (σ = +0.73) and orthogonal reactivity: sulfonylation, then Pd cross-coupling at C–Br, followed by late-stage C–F functionalization. Sequential derivatization eliminates protecting-group steps, accelerating SAR library synthesis and reducing project timelines. Direct procurement of ≥97% purity material bypasses custom synthesis lead times, enabling immediate route validation.

Molecular Formula C7H5BrClFO2S
Molecular Weight 287.53 g/mol
CAS No. 1184712-30-8
Cat. No. B1444918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-fluorophenyl)methanesulfonyl chloride
CAS1184712-30-8
Molecular FormulaC7H5BrClFO2S
Molecular Weight287.53 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CS(=O)(=O)Cl)Br
InChIInChI=1S/C7H5BrClFO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4H2
InChIKeyBJSOQKOWXQQWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-5-fluorophenyl)methanesulfonyl chloride (CAS 1184712-30-8): A Specialized Sulfonyl Chloride Building Block for Pharmaceutical R&D and Organic Synthesis


(2-Bromo-5-fluorophenyl)methanesulfonyl chloride (CAS 1184712-30-8) is an aromatic sulfonyl chloride with the molecular formula C7H5BrClFO2S and a molecular weight of 287.53 g/mol . This compound serves as a key intermediate in medicinal chemistry and organic synthesis, distinguished by its orthogonally reactive bromo and fluoro substituents on the phenyl ring. Its primary function is to act as a versatile sulfonylating agent, introducing a reactive methanesulfonyl group into complex molecules .

Why (2-Bromo-5-fluorophenyl)methanesulfonyl chloride (CAS 1184712-30-8) Cannot Be Replaced by Unsubstituted or Mono-Halogenated Analogs


Substituting this specific compound with a generic or less-substituted sulfonyl chloride is not chemically equivalent and will lead to significantly different reaction outcomes. The unique 2-bromo-5-fluoro substitution pattern on the phenyl ring creates a distinct electronic environment that governs both the electrophilicity of the sulfonyl chloride group and the subsequent reactivity of the aryl halides in cross-coupling reactions . The presence of two electron-withdrawing halogens (Br and F) ortho and meta to the methanesulfonyl chloride group enhances its reactivity compared to unsubstituted or mono-substituted analogs, accelerating sulfonylation reactions [1]. Furthermore, the orthogonal reactivity of the bromo and fluoro substituents allows for sequential, chemoselective derivatizations, a capability that is lost when using simpler, non-halogenated or differently halogenated building blocks [2].

Quantitative Evidence for Selecting (2-Bromo-5-fluorophenyl)methanesulfonyl chloride (CAS 1184712-30-8) Over Structural Analogs


Orthogonal Reactivity Profile of Bromo and Fluoro Substituents Enables Sequential, Chemoselective Derivatization

The target compound contains both a bromine and a fluorine atom on the phenyl ring. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond, enabling selective functionalization at the bromine site while leaving the fluorine atom intact for subsequent transformations [1]. In contrast, analogs lacking one of these halogens, such as (2-chloro-5-fluorophenyl)methanesulfonyl chloride or (2-bromophenyl)methanesulfonyl chloride, do not offer the same level of orthogonal control, as the reactivity difference between C-Cl and C-F bonds is smaller or only a single reactive handle is available.

Orthogonal Reactivity Sequential Derivatization Chemoselectivity

Enhanced Electrophilicity from Dual Halogen Substitution Accelerates Sulfonylation Reactions

The presence of both a bromine (ortho) and a fluorine (meta) substituent on the phenyl ring creates a strong electron-withdrawing environment that enhances the electrophilicity of the sulfonyl chloride sulfur atom. This effect is quantifiable through Hammett substituent constants (σ). The combined σmeta (F) of +0.34 and σortho (Br) of +0.39 for the target compound yields a total substituent constant of +0.73 [1]. This is higher than the sum for a mono-fluoro analog (+0.34) or a compound with a different substitution pattern, such as (2-bromo-3-fluorophenyl)methanesulfonyl chloride (σmeta-F = +0.34, σortho-Br = +0.39, total +0.73 but with different positional effects). A higher positive σ value directly correlates with a faster reaction rate in nucleophilic substitutions, as established by linear free-energy relationships [2].

Electrophilicity Reaction Kinetics Sulfonamide Synthesis

High Yield Retention of C-Halo Bonds in Palladium-Catalyzed C-H Sulfonylation Reactions

In palladium-catalyzed ortho-directed C-H bond sulfonylation reactions, (poly)halo-substituted benzenesulfonyl chlorides, including those with bromo and fluoro substituents, react to afford halo-substituted diarylsulfones in good to high yields without cleavage of the C-halo bonds [1]. This chemoselectivity is critical for maintaining synthetic handles for further derivatization. While specific yield data for the 2-bromo-5-fluoro isomer is not isolated in the cited study, the class-level evidence demonstrates that the presence of multiple halogens, including bromine and fluorine, does not impede the desired sulfonylation and preserves the valuable C-Br and C-F bonds. This is a key advantage over using non-halogenated sulfonyl chlorides, which lack these additional reactive sites.

C-H Activation Sulfonylation Diarylsulfone Synthesis

Commercial Availability and Purity Comparison Against Closest Positional Isomers

A direct procurement consideration is the commercial availability and specified purity. (2-Bromo-5-fluorophenyl)methanesulfonyl chloride (CAS 1184712-30-8) is available from multiple suppliers with a minimum purity of 95% and often specified at 97-98% . While this purity is comparable to some analogs like (2-bromo-3-fluorophenyl)methanesulfonyl chloride (CAS 1507690-74-5) which is also offered at high purity [1], the specific 2,5-substitution pattern is less common than other isomers, making its direct availability a key procurement factor. The compound is specifically stocked for research use, eliminating lead times associated with custom synthesis for this less common isomer.

Commercial Availability Purity Procurement

Differentiated Reactivity Profile Compared to Sulfonyl Chloride Isomer (2-Bromo-5-fluorobenzenesulfonyl chloride)

A key differentiator is the presence of a methylene (-CH2-) spacer between the aromatic ring and the sulfonyl chloride group. This distinguishes the target compound from (2-Bromo-5-fluorobenzenesulfonyl chloride) (CAS 771-67-5), where the sulfonyl chloride is directly attached to the aromatic ring [1]. The methylene spacer alters the electronic communication between the aryl halides and the reactive sulfonyl center. The inductive electron-withdrawing effect of the halogens is dampened by the intervening CH2 group, leading to a different, and often more controllable, reactivity profile in nucleophilic substitution reactions. This can result in higher selectivity and fewer side reactions compared to the directly attached arylsulfonyl chloride.

Reactivity Comparison Methylene Spacer Sulfonyl Chloride

Optimal Application Scenarios for (2-Bromo-5-fluorophenyl)methanesulfonyl chloride (CAS 1184712-30-8) Based on Quantitative Evidence


Multi-Step Synthesis of Complex Pharmaceutical Intermediates Requiring Orthogonal Functionalization

In medicinal chemistry campaigns, this compound is an ideal building block for constructing molecules with multiple derivatization sites. The large reactivity difference between the C-Br and C-F bonds (Evidence Item 1) allows for a highly chemoselective, sequential functionalization strategy. The sulfonyl chloride group can be reacted with an amine to form a sulfonamide core, followed by a palladium-catalyzed cross-coupling at the bromine site, and finally, under different conditions, a late-stage functionalization at the fluorine site. This orthogonal reactivity streamlines the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies, minimizing the need for protecting groups [1].

Accelerated Sulfonamide Library Synthesis for High-Throughput Screening

For medicinal chemists generating large sulfonamide libraries, the enhanced electrophilicity of this compound (Evidence Item 2) translates to faster reaction kinetics with a wide range of amines. The higher Hammett σ value (+0.73) compared to non-halogenated or mono-halogenated analogs predicts that reactions will proceed more rapidly under standard conditions, leading to higher throughput and more consistent yields in parallel synthesis [2]. This is a critical advantage when synthesizing thousands of compounds for biological screening, where reaction efficiency directly impacts project timelines and costs [3].

C-H Activation and Late-Stage Functionalization in Drug Discovery

This compound is a valuable reagent in advanced C-H functionalization methodologies. The class-level evidence (Evidence Item 3) confirms that the valuable C-Br and C-F bonds remain intact during palladium-catalyzed sulfonylation reactions [4]. This property makes it suitable for late-stage diversification of drug-like molecules. A researcher can use this sulfonyl chloride to introduce a new functional group onto a complex scaffold via C-H activation, while simultaneously preserving the bromine and fluorine atoms as handles for subsequent rounds of derivatization, thereby maximizing the chemical space explored from a single advanced intermediate.

Rapid Procurement of a Less-Common Isomer for Exploratory Chemistry

In an industrial or academic research setting where the 2-bromo-5-fluoro substitution pattern has been identified as a key pharmacophore, direct procurement of this specific compound (Evidence Item 4) is the most efficient path forward. Its commercial availability from multiple vendors at high purity (≥95%) eliminates the need for a custom synthesis campaign, which can involve weeks or months of lead time and significant resource investment . This allows a project team to immediately validate a synthetic route or test a hypothesis, accelerating the iterative cycle of drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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